Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-

Medicinal Chemistry Drug Discovery Chemical Biology

Researchers requiring a precise fluorinated motif for SAR studies face supply chain inconsistency. Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- (CAS 1152591-60-0) offers a reliable solution with its defined 2,2,3,3-tetrafluoropropoxy group, which imparts a predictable lipophilicity shift (~1.5-2.0 log units) vs. non-fluorinated analogs. - Applications: Serves as a critical building block for synthesizing 19F NMR chemical probes; enables exploratory lipophilicity-SAR studies. - Supply: In stock with flexible packaging; request a competitive quote for your required quantity.

Molecular Formula C11H12F4N2O2
Molecular Weight 280.22 g/mol
CAS No. 1152591-60-0
Cat. No. B12109235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
CAS1152591-60-0
Molecular FormulaC11H12F4N2O2
Molecular Weight280.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F
InChIInChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18)
InChIKeyPZCGSOHLNMXEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1152591-60-0 Chemical Identity & Properties


Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- (CAS 1152591-60-0) is a synthetic, fluorinated small molecule with the molecular formula C11H12F4N2O2 and a molecular weight of 280.22 g/mol . It belongs to the substituted acetamide class, characterized by a 4-aminophenyl core linked to an acetamide moiety and further substituted with a 2,2,3,3-tetrafluoropropoxy side chain . Its IUPAC name is N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide . The compound serves primarily as a specialty building block or intermediate in medicinal chemistry and early-stage drug discovery research, where the tetrafluoropropoxy group is introduced to modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity .

1 4‑aminophenyl core provides a reactive handle for further functionalization
2 Tetrafluoropropoxy chain introduces fluorine for 19F NMR probe synthesis
3 Predicted lipophilicity shift supports library design for SAR exploration

1152591-60-0: Why Substitution Fails


Direct substitution of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- with a non-fluorinated or differently fluorinated acetamide analog is not chemically or pharmacologically straightforward. The 2,2,3,3-tetrafluoropropoxy group is a specific structural feature designed to confer a unique balance of lipophilicity and metabolic resistance that differs from non-fluorinated (e.g., propoxy) or partially fluorinated (e.g., trifluoroethoxy) analogs . Such modifications can drastically alter a molecule's LogP, aqueous solubility, and target binding kinetics, thereby compromising the validity of a structure-activity relationship (SAR) study if an incorrect analog is used as a control or building block . The absence of the tetrafluoropropoxy group or replacement with a shorter fluoroalkyl chain can lead to a loss of the precise conformational or electronic interactions intended in the probe design, making generic substitution unreliable for generating reproducible, interpretable data . Furthermore, the 4-aminophenyl core provides a critical reactive handle for further functionalization; altering this core would fundamentally change the compound's downstream synthetic utility .

! Replacing tetrafluoropropoxy with propoxy or trifluoroethoxy may significantly alter LogP and solubility profile, breaking SAR assumptions.
! The specific 2,2,3,3‑tetrafluoropropoxy group provides a unique electronic and conformational effect; shorter fluoroalkyl chains may not reproduce intended probe behavior.
! Modifying the 4‑aminophenyl handle eliminates the compound’s downstream synthetic utility; generic analogs may be unreactive for intended derivatizations.

1152591-60-0 Evidence vs. Analogs


No Direct Pharmacological or ADME Data

A comprehensive search of primary research papers and patents failed to identify any study reporting direct, quantitative biological or pharmacological data for Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- [1]. The compound is not the subject of a published SAR study, and no IC50, Ki, LogP, or solubility measurements were found for this specific compound in any authoritative database or journal [2]. Consequently, a true head-to-head comparison with a close analog (e.g., N-(4-aminophenyl)-2-propoxyacetamide or N-(4-aminophenyl)-2-(2,2,2-trifluoroethoxy)acetamide) cannot be performed using existing literature. Any claim of differential activity, selectivity, or ADME advantage would be speculative and cannot be substantiated with quantitative evidence at this time.

Pharmacological/ADME data
Data to verify
No quantitative data available in public domain
Procurement driven by structural features, not activity
No IC50, LogP, or solubility values found
Medicinal Chemistry Drug Discovery Chemical Biology

Predicted Physicochemical Property Shifts

While no experimental data exist for the target compound, a class-level inference can be drawn from the calculated contributions of the 2,2,3,3-tetrafluoropropoxy group [1]. For related acetamide and aniline derivatives, the addition of a tetrafluoropropoxy chain is predicted to increase LogP by approximately 1.5–2.0 log units compared to an unsubstituted propoxy analog, based on fragment-based algorithms [1]. Furthermore, the tetrafluoropropoxy group is expected to reduce aqueous solubility (LogS) by roughly 1.0–1.5 log units relative to the non-fluorinated counterpart [1]. These predictions, derived from tools like XLogP3 and ESOL, provide a theoretical basis for selecting this compound when enhanced membrane permeability is desired, but must be treated with caution as they are not empirically validated for this specific molecule [1].

Predicted LogP shift
Class-level inference
~1.5–2.0 log units higher vs propoxy analog (fragment prediction)
Predicted distinct lipophilicity space for library design
Not empirically validated for this compound
Computational Chemistry Medicinal Chemistry ADME Prediction

Lack of Target Engagement Data

No quantitative target engagement data (e.g., IC50, Kd) are available for Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- against any specific protein target [1]. A recent patent (US20240083900, Example 99) reports an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) for a structurally related fluorinated acetamide derivative, but this compound is a larger, more complex molecule and cannot be used as a surrogate comparator [2]. This absence of binding data means that for procurement decisions aimed at immediate biological screening, the compound's activity is completely uncharacterized. Scientists must plan for full de novo characterization rather than relying on pre-existing pharmacological benchmarks.

BTK inhibitory activity
Context-dependent
1152591-60-0: No data Complex analog (US20240083900): IC50 1 nM (different chemotype)
De novo characterization required; no pre-existing benchmarks
Procurement for biological assays carries risk of inactivity
Biochemical Assays Target Engagement Hit Validation

1152591-60-0 Application Scenarios


Fluorinated Probe Synthesis for Target Deconvolution

The primary application scenario is as a building block for synthesizing novel, fluorinated chemical probes. The 4-aminophenyl group provides a reactive handle for further functionalization (e.g., acylation, sulfonylation, or reductive amination), while the tetrafluoropropoxy chain introduces fluorine atoms that are useful for 19F NMR studies . This allows researchers to create tool compounds for target deconvolution or protein-observed NMR screening where a 19F signal is desired . Procurement should be driven by the need for this specific fluorinated motif, not by any pre-defined biological activity.

Focused Library for SAR Exploration

Given the lack of target engagement data, a second scenario is the inclusion of this compound in a small, focused library for exploratory SAR studies . As a distinct chemotype with a predicted lipophilicity shift of ~1.5-2.0 log units compared to non-fluorinated analogs, it can be used to probe the effect of lipophilicity on cellular activity or toxicity profiles [1]. This scenario requires the user to generate their own biological data, and the compound is selected specifically for its structural novelty.

Reference Standard for Method Development

The compound can serve as a reference standard or system suitability test compound for analytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) or 19F NMR methods . Its unique molecular weight (280.22) and distinct isotopic pattern from four fluorine atoms allow it to be used as a calibration or tuning standard . This application relies solely on the compound's physical properties and does not require any biological activity.

Fluorinated Polymer and Material Applications

In a materials science context, the acetamide and aniline functionalities, combined with the fluorinated side chain, could be exploited to create novel monomers or small-molecule additives for polymers . The tetrafluoropropoxy group may impart desirable properties such as hydrophobicity or thermal stability, though specific data for this compound are absent . This scenario is speculative and would require extensive validation.

Application
Selection Property
Validation Focus
Fluorinated probe synthesis for target deconvolution
4‑aminophenyl reactive handle and 19F NMR‑detectable fluorine
19F NMR spectral suitability and probe functionalization efficiency
Focused library for SAR exploration
Predicted lipophilicity differentiation from non‑fluorinated analogs
Generate own biological data; verify SAR contribution
Reference standard for analytical method development
Distinct molecular mass and tetrafluorinated isotopic pattern
LC‑MS calibration and 19F NMR system suitability
Fluorinated polymer and material additive research
Fluorinated side chain for hydrophobicity modulation (speculative)
Requires extensive material compatibility validation
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